(2S)-N-[2-[(2-Amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide
(2S)-N-[2-[(2-Amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide
Brand Name:
Vulcanchem
CAS No.:
141949-33-9
VCID:
VC0232489
InChI:
InChI=1S/C29H38N8O10/c1-16(2)13-22(32-18-7-9-19(10-8-18)35(42)43)26(39)34(24(38)15-31-28(41)29(5,6)30)27(40)25(17(3)4)33-21-12-11-20(36(44)45)14-23(21)37(46)47/h7-12,14,16-17,22,25,32-33H,13,15,30H2,1-6H3,(H,31,41)/t22-,25-/m0/s1
SMILES:
CC(C)CC(C(=O)N(C(=O)CNC(=O)C(C)(C)N)C(=O)C(C(C)C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula:
C29H38N8O10
Molecular Weight:
658.7 g/mol
(2S)-N-[2-[(2-Amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide
CAS No.: 141949-33-9
Main Products
VCID: VC0232489
Molecular Formula: C29H38N8O10
Molecular Weight: 658.7 g/mol
CAS No. | 141949-33-9 |
---|---|
Product Name | (2S)-N-[2-[(2-Amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide |
Molecular Formula | C29H38N8O10 |
Molecular Weight | 658.7 g/mol |
IUPAC Name | (2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide |
Standard InChI | InChI=1S/C29H38N8O10/c1-16(2)13-22(32-18-7-9-19(10-8-18)35(42)43)26(39)34(24(38)15-31-28(41)29(5,6)30)27(40)25(17(3)4)33-21-12-11-20(36(44)45)14-23(21)37(46)47/h7-12,14,16-17,22,25,32-33H,13,15,30H2,1-6H3,(H,31,41)/t22-,25-/m0/s1 |
Standard InChIKey | RYVVRECFFFTDHR-DHLKQENFSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N(C(=O)CNC(=O)C(C)(C)N)C(=O)[C@H](C(C)C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES | CC(C)CC(C(=O)N(C(=O)CNC(=O)C(C)(C)N)C(=O)C(C(C)C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CC(C)CC(C(=O)N(C(=O)CNC(=O)C(C)(C)N)C(=O)C(C(C)C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms | 2,4-dinitrophenyl-valyl-2-aminoisobutyryl-glycyl-leucyl-4-nitroanilide 2,4-dinitrophenyl-valyl-2-aminoisobutyryl-glycyl-leucyl-4-nitroanilide, (D,L)-isomer 2,4-dinitrophenyl-valyl-alpha-aminoisobutyryl-glycyl-leucyl-p-nitroanilide Dnp-Val-Aib-Gly-Leu-pNA |
PubChem Compound | 192315 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume